molecular formula C18H20ClN3O3S B5198480 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B5198480
M. Wt: 393.9 g/mol
InChI Key: JSPXNEVTGOQCJY-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring substituted with a benzenesulfonyl group and an acetamide moiety attached to a 2-chlorophenyl group. Its unique structure contributes to its potential biological activities and makes it a subject of interest in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the piperazine ring, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives or acetamide analogs.

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of nerve impulses . By modulating these channels, the compound can exert anticonvulsant and antipsychotic effects. Additionally, it may interact with other receptors and enzymes, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both benzenesulfonyl and acetamide groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and drug development.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-16-8-4-5-9-17(16)20-18(23)14-21-10-12-22(13-11-21)26(24,25)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPXNEVTGOQCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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